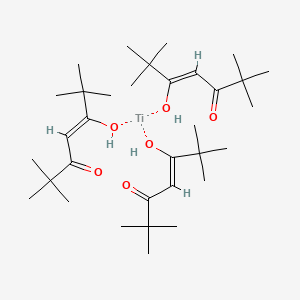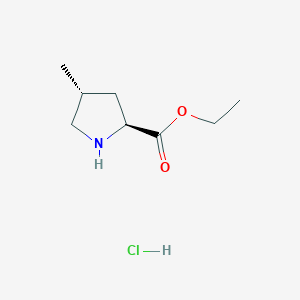
(2S,4R)-Ethyl-4-methylpyrrolidine-2-carboxylate HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 5-Bromo-1,3-difluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene typically involves halogenation, fluorination, and etherification steps. For instance, the preparation of 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound with a somewhat related structure, was achieved by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media, showcasing the use of halogenation in these synthesis pathways (Porwisiak & Schlosser, 1996).
Molecular Structure Analysis
The molecular structure of halogenated benzenes, like our compound of interest, often involves interactions such as C–H···Br, C–Br···Br, and C–Br···π, which can influence the compound's reactivity and physical properties. Studies on bromo- and bromomethyl-substituted benzenes have highlighted the variability in packing motifs despite the chemical similarity, which could be relevant for understanding the structural characteristics of 5-Bromo-1,3-difluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene (Jones, Kuś, & Dix, 2012).
Scientific Research Applications
Synthetic Chemistry Applications
Synthesis of Complex Molecules
Derivatives of pyrrolidine, including those related to "(2S,4R)-Ethyl-4-methylpyrrolidine-2-carboxylate HCl," are pivotal in the synthesis of complex organic compounds. For instance, the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride from related compounds demonstrates the utility of pyrrolidine derivatives in producing complex molecules with high purity and yield, suitable for scale-up production (Cheng Qing-fang, 2005).
Fluorination and Functionalization
The transformation of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides illustrates the role of pyrrolidine derivatives in medicinal chemistry. These synthons, derived from processes involving (2S,4R)-4-hydroxyproline, are instrumental for preparing fluoropyrrolidine derivatives, significantly reducing synthetic steps for medicinal applications (R. Singh & T. Umemoto, 2011).
Medicinal Chemistry and Pharmacology
Inhibitor Design
Pyrrolidine derivatives are utilized in designing inhibitors for various biological targets. For example, densely substituted L-proline esters, similar in structure to pyrrolidine derivatives, have been used as catalysts for asymmetric Michael additions, showcasing the role of pyrrolidine frameworks in developing novel organocatalysts (Andrea Ruiz-Olalla, M. G. Retamosa, & F. Cossío, 2015).
Neuroprotection and Anticonvulsant Effects
The application of group II metabotropic glutamate receptor agonists, such as 2R,4R-4-aminopyrrolidine-2,4-dicarboxylate, demonstrates the therapeutic potential of pyrrolidine derivatives in neuroprotection and seizure management in immature rats (J. Folbergrová et al., 2005).
Catalysis and Material Science
- Catalytic Applications: Pyrrolidine derivatives serve as ligands in catalytic reactions, such as the copper-catalyzed N-arylation of amides, demonstrating the versatility of these compounds in facilitating various chemical transformations (Chao-yuan Wang et al., 2010).
Safety And Hazards
properties
IUPAC Name |
ethyl (2S,4R)-4-methylpyrrolidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-11-8(10)7-4-6(2)5-9-7;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUMZOMHSNLSBG-HHQFNNIRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H](CN1)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-Ethyl-4-methylpyrrolidine-2-carboxylate HCl | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![c-[4-(4-Chlorobenzyl)morpholin-2-yl]methylamine dihydrochloride](/img/structure/B1143010.png)
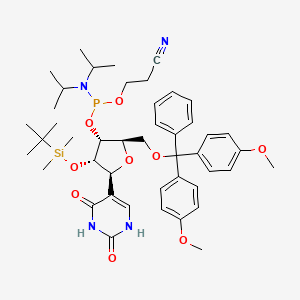
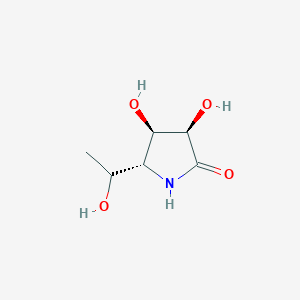
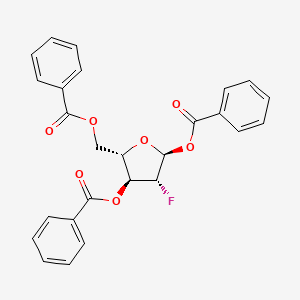
![4-(2-(2-(2-Chloro-3-(2-(1,1-dimethyl-3-(4-sulfobutyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B1143018.png)
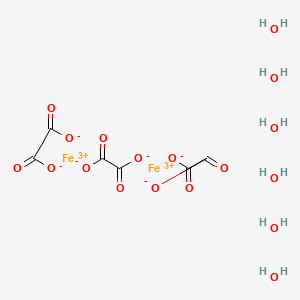
![3-[2-(4-Tert-butylphenoxy)-5-nitrophenyl]prop-2-enoic acid](/img/structure/B1143030.png)
